2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-Fluorophenyl)-1H-benzo[d]imidazole” is identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators . It’s a part of the class of organic compounds known as phenylimidazoles .

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using techniques like X-ray diffraction and density functional theory (DFT) at B3LYP/6-31G(d,p) basis set . The geometrical structure was optimized and in-depth structural analysis on bond lengths and bond angles was discussed .Wissenschaftliche Forschungsanwendungen

Novel Antagonists and Inhibitors

- Research has identified derivatives of 2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone as potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists for pain treatment, highlighting improved pharmacokinetic properties over existing prototypes (Kawai et al., 2007).

- Fluorinated derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines, demonstrating that specific modifications can inhibit tubulin polymerization and effectively impede cancer cell growth (Řehulka et al., 2020).

Chemical Synthesis and Characterization

- The synthesis and characterization of novel 1–4 quinolinone structures with different ligands for applications across pharmacy, medicine, and engineering have been explored, demonstrating the compound's versatility as a building block in organic synthesis (Michelini et al., 2019).

- A methodology for the preparation of pyrazolo[4,3-c]quinolinones starting from 2-substituted-5-(2-fluorophenyl)-3-oxo-2,4-dihydro-3H-pyrazol-3-ones has been developed, showcasing the compound's utility in generating complex heterocyclic systems (Beshore et al., 2010).

Biological and Pharmacological Applications

- Diastereomeric quinolinone alkaloids derived from marine sources have shown moderate specificity against tumor cell lines, indicating potential for anticancer drug development (He et al., 2005).

- The development of novel antidepressant drugs incorporating the 3,4-dihydro-2(1H)-quinolinone scaffold has been investigated, demonstrating significant effects on the central nervous system and highlighting the compound's potential in treating depression (Oshiro et al., 2000).

Antimicrobial and Antiproliferative Activities

- Novel quinazolinones and thiazolidinone motifs have been synthesized, displaying remarkable in vitro antimicrobial potency, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2013).

- Synthesis and evaluation of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their esters have been conducted, revealing cytotoxic activity against several cancer cell lines and providing insights into structure-activity relationships (Soural et al., 2006).

Eigenschaften

IUPAC Name |

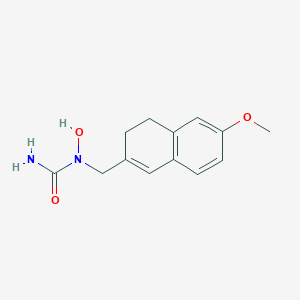

2-(4-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCOFMBOJBRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587801 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-2,3-dihydro-4(1H)-quinolinone | |

CAS RN |

155370-03-9 |

Source

|

| Record name | 2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.